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Introduction
Obtaining well-diffracting crystals is a major bottleneck in protein X-ray crystallography. For

proteins that are resistant to crystallization, chemical modification of the protein surface can be

a powerful strategy to promote the formation of crystal contacts. Reductive alkylation,

particularly the methylation of lysine residues, is a simple, rapid, and effective method to alter

the surface properties of a protein, often leading to successful crystallization.

This technique modifies the solvent-exposed ε-amino groups of lysine residues, as well as the

N-terminal α-amino group. This modification can alter the protein's isoelectric point (pI),

solubility, and hydropathy, and reduce the conformational entropy of the lysine side chains, all

of which can be beneficial for crystal packing.[1][2][3] Reductive methylation has been shown

to improve crystal quality and diffraction resolution in numerous cases where native proteins

failed to produce suitable crystals.[1][4]

This document provides a detailed protocol for the reductive methylation of proteins for

crystallization purposes, summarizes key quantitative data from large-scale studies, and

illustrates the experimental workflow and chemical mechanism.
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The success of reductive methylation in facilitating protein crystallization has been

demonstrated in several large-scale studies. The following table summarizes the results from

two such studies, providing an indication of the potential success rate of this technique as a

rescue strategy for proteins that have previously failed to crystallize or produce diffraction-

quality crystals.
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Study
Total
Proteins
Treated

Proteins
Yielding
Diffraction-
Quality
Crystals

Structures
Solved

Overall
Success
Rate
(Structures
Solved)

Notes

Kim et al.

(2008)[4]
370 40 26 7.0%

This study

focused on

proteins that

had

previously

failed to yield

a structure.

The success

rate

represents a

significant

rescue of

otherwise

intractable

targets.

A.

Joachimiak,

et al.

(undated)[1]

180 Not explicitly

stated

12 6.7% This study

expanded on

previous work

to include

ethylation

and

isopropylation

in addition to

methylation.

The reported

success rate

is for a set of

proteins that

had

previously

failed to
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produce

diffraction-

quality

crystals.

Experimental Protocols
This section provides a detailed, step-by-step protocol for the reductive methylation of a protein

sample intended for crystallization trials.

Materials
Purified protein (5-10 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5-8.0). Note:

The buffer should not contain primary amines (e.g., Tris).

1 M Dimethylamine borane complex (DMAB or ABC) in water (prepare fresh).

1 M Formaldehyde in water (prepare fresh).

1 M Glycine, pH 8.6.

Dialysis tubing (appropriate molecular weight cut-off) or size-exclusion chromatography

column.

Reaction buffer (e.g., 50 mM HEPES, pH 7.5-8.0).

Quenching solution (1 M Glycine, pH 8.6).

Storage buffer for the modified protein.

Protocol for Reductive Methylation
This protocol is adapted from several sources and is a widely used method.[1][5] All steps

should be performed on ice or at 4°C to minimize protein degradation.

Protein Preparation:

Start with a purified protein sample at a concentration of 5-10 mg/mL.
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Buffer exchange the protein into a primary amine-free buffer, such as 50 mM HEPES at

pH 7.5-8.0. This can be done by dialysis or using a desalting column.

Reductive Methylation Reaction:

For each 1 mL of protein solution, add 20 µL of freshly prepared 1 M DMAB solution. Mix

gently by pipetting.

Immediately add 40 µL of freshly prepared 1 M formaldehyde solution. Mix gently.

Incubate the reaction mixture on ice for 2 hours.

Repeat the addition of 20 µL of 1 M DMAB and 40 µL of 1 M formaldehyde.

Incubate on ice for another 2 hours.

Add a final 10 µL of 1 M DMAB solution.

Incubate the reaction mixture overnight (12-16 hours) at 4°C.

Quenching the Reaction:

To stop the reaction, add 80 µL of 1 M glycine (pH 8.6) for every 1 mL of the initial protein

solution. This will quench any remaining formaldehyde.

Incubate on ice for at least 1 hour.

Purification of the Methylated Protein:

Remove the excess reagents and any aggregated protein by either:

Dialysis: Dialyze the sample extensively against a suitable storage buffer (e.g., 20 mM

HEPES, 150 mM NaCl, pH 7.5) at 4°C. Perform at least two buffer changes.

Size-Exclusion Chromatography (SEC): This is the preferred method as it will efficiently

separate the modified protein from both small molecule reagents and larger aggregates.

Equilibrate the SEC column with the desired final storage buffer.

Verification of Methylation (Optional but Recommended):
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The extent of methylation can be verified by mass spectrometry. Each fully dimethylated

lysine residue will result in a mass increase of 28 Da (2 x 14 Da for the two methyl groups,

minus two protons).

Crystallization Screening:

Concentrate the purified, methylated protein to a suitable concentration for crystallization

screening (typically 5-20 mg/mL).

Set up crystallization trials using standard screening kits and methods (e.g., vapor

diffusion). It is advisable to screen the modified protein against a wide range of

crystallization conditions.

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the reductive methylation protocol.
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Caption: Workflow for reductive methylation of proteins.

Chemical Reaction Mechanism
The following diagram illustrates the chemical reaction of reductive methylation of a primary

amine, such as the ε-amino group of a lysine residue.
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Reductive Methylation of a Primary Amine
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Caption: Chemical mechanism of reductive methylation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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